Remimazolam

Description

This compound is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (br>This compound is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. This compound sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury.

This compound is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, this compound targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability.

See also: this compound Besylate (has salt form).

Propriétés

IUPAC Name |

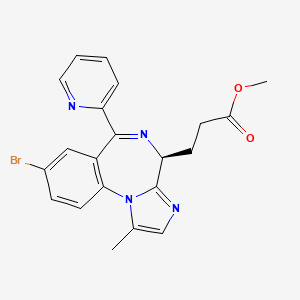

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHWMBVXXDIZNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953024 | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

308242-62-8 | |

| Record name | Remimazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308242-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remimazolam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Remimazolam

This compound is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic agent.[1] Its unique pharmacological profile, characterized by a rapid onset and offset of action, is a direct result of its "soft drug" design, which combines the benzodiazepine pharmacophore with an ester linkage that allows for rapid and predictable metabolism.[2][3] This guide provides a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: GABA-A Receptor Modulation

Like other benzodiazepines, this compound's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5]

-

Binding Site: this compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor.[4] It displays high affinity for this site but does not show significant selectivity for specific GABA-A receptor subtypes (α1, α2, α3, or α5).[2][3]

-

Molecular Action: This binding potentiates the effect of GABA.[4] It increases the frequency of the opening of the receptor's associated chloride ion channel, leading to an enhanced influx of chloride ions (Cl⁻) into the neuron.[2][6]

-

Neuronal Effect: The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making the neuron less excitable and inhibiting the propagation of nerve impulses.[2][7] This widespread neuronal inhibition in the central nervous system produces this compound's characteristic sedative, anxiolytic, and amnestic effects.[7][8] The sedative effects can be readily reversed by the benzodiazepine antagonist flumazenil.[2]

Figure 1: this compound's signaling pathway at the GABA-A receptor.

Pharmacodynamics

This compound exhibits a dose-dependent sedative effect with a rapid onset and a short, predictable duration of action.[2][9] Its pharmacodynamic profile is characterized by high potency and a favorable safety window, particularly concerning cardiorespiratory stability compared to agents like propofol.[10][11]

Table 1: Pharmacodynamic Properties of this compound and its Metabolite

| Parameter | Compound | Value | Description |

|---|---|---|---|

| Binding Affinity (Ki) | This compound | ~30 nM | High affinity for the benzodiazepine site on the GABA-A receptor.[12] |

| CNS 7054 (Metabolite) | ~10,000 nM | Approximately 300-400 times weaker affinity than the parent compound, rendering it pharmacologically inactive.[2][12] | |

| Effect-Site EC₅₀ | This compound | 0.88 µg/mL | 50% effective concentration for successful i-gel insertion (with fentanyl co-administration).[13] |

| This compound | 0.337 - 0.64 µg/mL | Estimated 50% effective concentrations (Ce₅₀) for achieving sedation levels from MOAA/S score 4 (lethargic) to 1 (unresponsive to loud command).[14][15] |

| Effect-Site EC₉₅ | this compound | 1.57 µg/mL | 95% effective concentration for successful i-gel insertion (with fentanyl co-administration).[13] |

MOAA/S: Modified Observer's Assessment of Alertness/Sedation

Pharmacokinetics and Metabolism

The key innovation in this compound's design is the incorporation of a carboxylic ester linkage into the benzodiazepine structure.[3][16] This feature makes it a "soft drug" susceptible to rapid hydrolysis by non-specific tissue esterases, a metabolic pathway independent of the cytochrome P450 (CYP) enzyme system.[10][17]

-

Metabolism: this compound is primarily and rapidly metabolized by carboxylesterase-1 (CES1), which is highly expressed in the liver, to its inactive carboxylic acid metabolite, CNS 7054.[17][18][19][20] This avoids the CYP-mediated pathways that metabolize other benzodiazepines, reducing the potential for drug-drug interactions.[16]

-

Elimination: The inactive metabolite CNS 7054 is subsequently eliminated via the kidneys, with over 80% of the administered dose excreted in the urine as the metabolite.[2] Less than 1% of the parent drug is excreted unchanged.[2]

-

Profile: This organ-independent metabolism results in a high clearance rate, a small volume of distribution, and a short, predictable half-life that is largely unaffected by the duration of infusion (i.e., a short context-sensitive half-time).[1][2]

Figure 2: Metabolic pathway of this compound via esterase hydrolysis.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Midazolam |

|---|---|---|

| Clearance (CL) | ~70.3 L/h (1.15 L/min)[2][21] | ~23.0 L/h[2] |

| Steady-State Volume of Distribution (Vss) | ~35.4 L[21] | ~81.8 L[2] |

| Terminal Half-Life (t₁/₂) | ~37–53 min (0.75 h)[2][10] | ~1.8–6.4 hours[22] |

| Context-Sensitive Half-Time (after 4h infusion) | ~6.8 min[21] | Significantly longer |

| Protein Binding | >91% (primarily to albumin)[4] | N/A |

Experimental Protocols

The characterization of this compound's mechanism of action has been established through a range of preclinical and clinical studies.

-

Objective: To determine the binding affinity and functional activity of this compound and its metabolites at the GABA-A receptor.

-

Methodology:

-

Radioligand Binding Assays: Utilized to determine the inhibition constant (Ki). This involves incubating cell membranes expressing GABA-A receptors with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki.[12]

-

Electrophysiology: Two-electrode voltage-clamp recordings are performed on Xenopus oocytes or patch-clamp recordings on mammalian cells (e.g., HEK293) stably transfected to express specific human GABA-A receptor subtypes. Cells are exposed to GABA alone and then co-applied with this compound to measure the potentiation of the GABA-induced chloride current.

-

-

Objective: To evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound for procedural sedation in humans.

-

Methodology (Example based on a Phase III Colonoscopy Trial): [23]

-

Study Design: A randomized, double-blind, placebo- and active-comparator-controlled trial.

-

Participants: Adult patients (e.g., ASA class I-III) scheduled for a diagnostic or therapeutic procedure such as a colonoscopy.

-

Intervention:

-

This compound Group: Receives an initial intravenous dose (e.g., 5 mg), followed by top-up doses (e.g., 2.5 mg) as needed to maintain a target level of sedation (e.g., MOAA/S score ≤ 3).

-

Comparator Group: Receives open-label midazolam according to its standard dosing instructions.[23]

-

Placebo Group: Receives a placebo, with midazolam available as a rescue sedative.[23]

-

-

Primary Endpoint: A composite success endpoint, often defined as: 1) completion of the procedure, 2) no requirement for rescue medication, and 3) a limited number of top-up doses within a specific timeframe.[23]

-

Secondary Endpoints: Time to onset of sedation, time to full alertness, time to discharge, patient and endoscopist satisfaction scores, and incidence of adverse events (e.g., hypotension, hypoxia, bradycardia).[23][24]

-

Data Collection: Vital signs (heart rate, blood pressure, SpO₂), sedation scores (MOAA/S), and neuropsychiatric function tests are recorded at predefined intervals. Blood samples may be collected for pharmacokinetic analysis.

-

Figure 3: Workflow for a typical Phase III procedural sedation trial.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 6. apsf.org [apsf.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicted effect-site concentrations of this compound for i-gel insertion: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-controlled infusion of this compound effect-site concentration for total intravenous anesthesia in patients undergoing minimal invasive surgeries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.wfsahq.org [resources.wfsahq.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on this compound deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and Pharmacodynamics of this compound (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound for procedural sedation: a protocol for systematic review with meta-analysis, Trial Sequential Analysis, and GRADE – Centre for Anaesthesiological Research [anaesthesiaresearch.dk]

- 23. A phase III study evaluating the efficacy and safety of this compound (CNS 7056) compared with placebo and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy and safety of this compound in procedural sedation and analgesia: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]

Remimazolam in Preclinical Research: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of remimazolam, a novel ultra-short-acting benzodiazepine. The information presented herein is curated from a range of preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. This guide focuses on quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this compound's preclinical profile.

Core Pharmacodynamics: GABAergic Modulation

This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Like other benzodiazepines, this compound binds to the interface of the α and γ subunits on the GABAA receptor. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1]

This compound exhibits a high affinity for the benzodiazepine binding site on the GABAA receptor, with a reported inhibitory constant (Ki) of approximately 30 nM.[1] Notably, its primary metabolite, CNS 7054, has a significantly lower affinity for this site, with a Ki of around 10,000 nM, rendering it pharmacologically inactive.[1] In electrophysiology studies, this compound demonstrated positive modulation of the four major benzodiazepine-sensitive GABAA receptor subtypes (α1, α2, α3, and α5), with a slightly higher potency at the α1 subtype (EC50 = 0.36 µM), which is primarily associated with sedative effects.[1]

Preclinical Pharmacokinetics: A Comparative Overview

Preclinical studies in various animal models have consistently demonstrated the ultra-short-acting nature of this compound, characterized by rapid clearance and a short half-life. This is primarily attributed to its metabolism by tissue esterases to the inactive metabolite, CNS 7054.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in a Pig Model

| Parameter | Value | Reference |

| Half-life (t1/2) | 18 min | [1] |

| Volume of Distribution (Vss) | 440 ml/kg | [1] |

| Clearance (CL) | 35 ml/min/kg | [1] |

Table 2: Pharmacokinetic Parameters of this compound in a Sheep Model

| Parameter | Value (Median) | Range | Reference |

| Terminal Elimination Half-life (t1/2) | 9.8 min | 4.6 - 15 min | [2] |

| Clearance (CL) | 103 ml/kg/min | 61 - 256 ml/kg/min | [2] |

| Mean Residence Time (MRT) | 8.1 min | - | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rodent Models

| Species | Parameter | Value | Reference |

| Rat & Mouse | Metabolism | Rapidly metabolized by liver, kidney, and lung homogenates | [1] |

Note: Specific quantitative pharmacokinetic parameters for rodents are less frequently reported in single values due to rapid metabolism, but studies confirm a fast onset and offset of action.

Preclinical Pharmacodynamics: Sedative and Hypnotic Effects

The primary pharmacodynamic effect of this compound in preclinical models is dose-dependent sedation and hypnosis. This is typically assessed through behavioral observations and physiological monitoring.

Data Presentation: Pharmacodynamic Parameters

Table 4: Receptor Binding and Potency of this compound

| Parameter | Value | Target | Reference |

| Inhibitory Constant (Ki) | ~30 nM | GABAA Receptor (Benzodiazepine Site) | [1] |

| EC50 (α1 subtype) | 0.36 µM | GABAA Receptor | [1] |

| EC50 (hERG tail current inhibition) | 207 µM | hERG Channel | [1] |

| Docking Score | -6.9 kcal/mol | GABAA Receptor | [3] |

Experimental Protocols

A variety of experimental protocols have been employed to characterize the preclinical profile of this compound. Below are detailed methodologies for key experiments.

Pharmacokinetic Studies in Sheep

-

Animal Model: Adult Hampshire-Suffolk cross-bred sheep (average weight 73 ± 3 kg).[2]

-

Drug Administration: Intravenous (IV) bolus co-administration of this compound, midazolam, and diazepam.[2]

-

Blood Sampling: Blood samples were collected at 18 time points over a 10-hour period.[2]

-

Analytical Method: Plasma concentrations of the parent drugs and their metabolites were measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]

-

Data Analysis: Pharmacokinetic parameters were determined by fitting concentration-time data to noncompartmental models using commercial software.[2]

Pharmacodynamic Assessment in Rodents (Loss of Righting Reflex)

-

Animal Model: Male and female mice (e.g., C57Bl/6, CD1, 129P3J strains).

-

Drug Administration: Intravenous (IV) or intraperitoneal (IP) injection of this compound at various doses.

-

Endpoint Measurement (Loss of Righting Reflex - LORR):

-

The animal is placed in a supine position (on its back).

-

The inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a positive LORR test, indicating a state of hypnosis.

-

-

Experimental Workflow:

References

Remimazolam Metabolism and Excretion in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent. Its unique pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its rapid and extensive metabolism. This technical guide provides an in-depth overview of the metabolism and excretion pathways of this compound in various preclinical animal models, including rats, pigs, sheep, and cynomolgus monkeys. The document details the primary metabolic pathways, pharmacokinetic parameters, and experimental protocols utilized in these studies, presenting quantitative data in a comparative tabular format. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the preclinical disposition of this compound.

Introduction

This compound (CNS 7056) is a soft benzodiazepine designed to be rapidly hydrolyzed by tissue esterases to its inactive carboxylic acid metabolite, CNS 7054. This organ-independent metabolism results in a predictable and rapid recovery profile, distinguishing it from other benzodiazepines that are primarily metabolized by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic fate and excretion routes of this compound in preclinical animal models is crucial for the interpretation of toxicology studies and the prediction of its pharmacokinetic and pharmacodynamic properties in humans. This guide synthesizes the available data on this compound's metabolism and excretion in key animal models used in drug development.

Metabolic Pathways

The primary metabolic pathway of this compound across all animal species studied is the hydrolysis of the methyl ester group to form the pharmacologically inactive carboxylic acid metabolite, CNS 7054.[1][2] This reaction is predominantly catalyzed by carboxylesterase 1 (CES1), which is abundant in the liver but also present in other tissues such as the kidney and lung.[1]

Minor metabolic pathways, including oxidation and glucuronidation of the primary metabolite, have also been identified.[1] Studies in rats have shown that the metabolic profile is qualitatively similar to that in humans, with no novel human metabolites detected in rats.[3]

Below is a diagram illustrating the primary metabolic pathway of this compound.

Caption: Primary metabolic pathway of this compound.

Quantitative Pharmacokinetics

Pharmacokinetic parameters of this compound and its primary metabolite, CNS 7054, have been characterized in several animal models. The data consistently demonstrate high clearance and a short half-life for the parent drug.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) |

| Pig | 1.5 mg/kg/h (15 min infusion) | 35 mL/min/kg | 440 mL/kg | 18 min |

| Sheep | IV Bolus | 103 (61-256) mL/kg/min | - | 9.8 (4.6-15) min |

| Rat | IV Administration | - | - | - |

| Horse | 0.05 mg/kg IV | 14.0 ± 1.1 L/kg/h | 2.01 ± 0.26 L/kg | 0.77 ± 0.15 h |

Data presented as mean ± SD or median (range) where available.

Excretion Pathways

The primary route of excretion for this compound metabolites is via the urine. Following intravenous administration, the vast majority of the administered dose is recovered in the urine as the inactive metabolite CNS 7054. In human studies, which are reported to be consistent with rat data, over 80% of the administered dose is excreted in the urine as metabolites within 24 hours, with less than 1% being excreted as unchanged this compound.[4] While specific quantitative data for fecal excretion in animal models is limited in the provided search results, the high urinary recovery suggests it is the dominant pathway.

Experimental Protocols

The following sections outline typical experimental methodologies employed in the study of this compound metabolism and pharmacokinetics in animal models.

Animal Models and Dosing

-

Species: Male and female Sprague-Dawley rats, NIBS micropigs, Hampshire-Suffolk cross-bred sheep, and cynomolgus monkeys have been utilized in pharmacokinetic and metabolism studies.

-

Administration: this compound is typically administered intravenously (IV) as either a bolus injection or a continuous infusion. Doses have ranged from 0.05 mg/kg in horses to escalating doses in monkeys.[2]

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points following drug administration. For sheep, blood was sampled at 18 time points over 10 hours.[5] Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: For excretion balance studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified periods (e.g., 24, 48, 72 hours) post-dose.

Bioanalytical Methods

-

Quantification of this compound and CNS 7054: Plasma, urine, and fecal homogenate concentrations of this compound and its metabolite CNS 7054 are typically determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[5][6]

-

Metabolite Profiling: Characterization of metabolites is performed using high-resolution mass spectrometry techniques, such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS).[3]

Below is a diagram illustrating a general experimental workflow for a this compound pharmacokinetic study.

Caption: General experimental workflow for this compound pharmacokinetic studies.

Conclusion

The metabolism of this compound in animal models is characterized by rapid and efficient hydrolysis by tissue esterases to an inactive metabolite, CNS 7054. This metabolic pathway is consistent across species, including rats, pigs, sheep, and monkeys, and aligns with the metabolic profile observed in humans. The primary route of excretion is renal, with the vast majority of the drug eliminated in the urine as its metabolites. The predictable, organ-independent metabolism and rapid clearance of this compound observed in these preclinical studies are key features that have translated to its clinical profile as an ultra-short-acting sedative and anesthetic. Further studies to fully quantitate the excretion balance in various species would provide a more complete understanding of its disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of concurrent remifentanil on the sedative effects of this compound, midazolam and propofol in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite characterization of a novel sedative drug, this compound in human plasma and urine using ultra high-performance liquid chromatography coupled with synapt high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, midazolam and diazepam in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Synthesis of Remimazolam

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathways of this compound. It is intended for an audience with a strong background in chemistry and pharmacology, offering detailed experimental insights and data-driven summaries.

Molecular Structure and Physicochemical Properties

This compound is classified as an ultra-short-acting benzodiazepine.[1] Its unique molecular architecture is central to its rapid metabolism and favorable pharmacokinetic profile.[2]

Core Structure

The chemical structure of this compound is based on an imidazobenzodiazepine core, which is responsible for its sedative and anxiolytic effects through interaction with γ-aminobutyric acid type A (GABAA) receptors.[2][3] A key distinguishing feature is the presence of a methyl propionate ester side chain attached to the diazepine ring.[2] This ester linkage is intentionally designed to be susceptible to rapid hydrolysis by non-specific tissue esterases, a characteristic that defines this compound as a "soft drug".[2][4] This rapid breakdown into an inactive metabolite is the primary reason for its ultra-short duration of action.[4]

Nomenclature and Chemical Identity

This compound is identified by several names and codes in scientific literature and regulatory databases.

-

IUPAC Name : methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][5][6]benzodiazepin-4-yl]propanoate[7][8]

-

Synonyms : CNS-7056, ONO-2745[2]

The molecule is often formulated as a salt to enhance its stability and solubility for intravenous administration.[2] The two primary salt forms are:

-

This compound Besylate : The benzenesulfonate salt, used in the United States and Europe.[1][2]

-

This compound Tosylate : The 4-methylbenzenesulfonic acid salt, developed for the Chinese market.[1][9]

Physicochemical and Pharmacokinetic Data

The key quantitative properties of this compound and its primary metabolite are summarized in the tables below.

| Identifier | Value | Reference |

| Molecular Formula | C₂₁H₁₉BrN₄O₂ | [1][7] |

| Molecular Weight | 439.31 g/mol | [1][8] |

| Molecular Formula (Besylate) | C₂₇H₂₅BrN₄O₅S | [10][11] |

| Molecular Weight (Besylate) | 597.48 g/mol | [1][11] |

| Molecular Formula (Tosylate) | C₂₈H₂₇BrN₄O₅S | [1] |

| Molecular Weight (Tosylate) | 611.51 g/mol | [1] |

Table 1: Chemical Properties of this compound and its Salt Forms

| Parameter | Value | Reference |

| Distribution Half-Life | 0.5 - 2 minutes | [7] |

| Terminal Elimination Half-Life | 37 - 53 minutes | [7] |

| Half-Life of CNS7054 (Metabolite) | 2.4 - 3.8 hours | [7] |

| Volume of Distribution (Vd) | 0.76 - 0.98 L/kg | [7] |

| Clearance | 24 - 75 L/h | [7] |

| Plasma Protein Binding | ~92% (mainly to albumin) | [12] |

Table 2: Pharmacokinetic Properties of this compound

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which has been described in various patents. The general approach involves the construction of the core imidazobenzodiazepine ring system followed by the introduction of the characteristic side chain.

General Synthetic Pathway

While multiple specific routes exist, a common pathway involves the reaction of key intermediates to form the final compound. U.S. Patent 9,156,842, for instance, describes a process that utilizes Dess-Martin periodinane for an oxidation step.[13][14] Other patented processes aim to improve yield and reduce the use of hazardous reagents like sodium hydride.[13] A generalized workflow is depicted below.

Example Experimental Protocol: Salt Formation

The following protocol for the formation of a this compound salt is adapted from patent literature and serves as an example of a key final step in the manufacturing process.

Objective: To prepare a crystalline salt of this compound for pharmaceutical formulation.

Materials:

-

This compound (3.0 g)

-

Acetone (60.0 mL)

-

Methane sulfonic acid (0.656 g)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 3.0 g of this compound in 60.0 mL of acetone in a suitable reaction vessel at a controlled temperature of 20-30°C.[13]

-

Slowly add 0.656 g of methane sulfonic acid to the solution under continuous stirring over a period of 10 minutes.[13] Immediate crystallization should be observed.

-

Maintain the resulting slurry mass at 20-30°C under constant stirring for an additional 60-90 minutes to ensure complete crystallization.[13]

-

Isolate the crystalline product by filtration.

-

Wash the isolated solid with a suitable solvent (e.g., cold acetone) to remove any residual impurities.

-

Dry the final product under vacuum to obtain the this compound salt.

Mechanism of Action and Metabolism

GABAA Receptor Modulation

Like other benzodiazepines, this compound exerts its sedative effects by acting as a positive allosteric modulator of GABAA receptors in the central nervous system.[7] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site.[11] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening.[4] The resulting influx of chloride ions causes hyperpolarization of the neuron, making it less excitable and producing sedation, anxiolysis, and amnesia.[15]

Metabolic Pathway: A "Soft Drug" Approach

The defining pharmacokinetic feature of this compound is its rapid, organ-independent metabolism.[3][12] The ester side chain is quickly hydrolyzed by non-specific tissue esterases, primarily carboxylesterase, which are abundant throughout the body.[4][12] This reaction converts this compound into its pharmacologically inactive carboxylic acid metabolite, CNS7054.[3][9] This metabolic pathway ensures a rapid offset of action and a predictable recovery profile, as it does not rely on hepatic or renal function for clearance.[12]

References

- 1. Buy this compound | 308242-62-8 | >98% [smolecule.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound Besylate | C27H25BrN4O5S | CID 23658607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ait-journal.com [ait-journal.com]

- 13. US20190359619A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]

- 14. WO2018148361A1 - Process for the preparation of this compound and solid state forms of this compound salts - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Remimazolam's Interaction with GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and modulatory effects of remimazolam on the γ-aminobutyric acid type A (GABA-A) receptor. The document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying molecular and experimental frameworks.

Core Mechanism of Action

This compound, a novel ultra-short-acting benzodiazepine, exerts its sedative and anesthetic effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike direct agonists, this compound does not activate the receptor itself but binds to a distinct site, the benzodiazepine site, located at the interface between the α and γ subunits of the pentameric receptor complex.[2][3] This binding enhances the receptor's affinity for its endogenous ligand, GABA. The potentiation of GABAergic neurotransmission results in an increased frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and subsequent inhibition of neural activity.[4][5]

This compound is designed as a "soft drug," featuring a carboxylic ester moiety that renders it susceptible to rapid hydrolysis by non-specific tissue esterases into a pharmacologically inactive metabolite, CNS 7054.[4][6] This unique metabolic pathway ensures a rapid onset and offset of action, independent of organ function.[7][8]

Quantitative Binding Affinity and Potency

The binding affinity of this compound and its primary metabolite for the GABA-A receptor has been quantified using radioligand binding assays, while its functional potency has been assessed through electrophysiological studies.

| Compound | Parameter | Value | Receptor/Site | Reference(s) |

| This compound | Ki | ~30 nM | GABA-A Receptor Benzodiazepine Site | [2] |

| EC50 | 0.36 µM | Recombinant human α1 GABA-A receptor subtype | [2] | |

| Docking Score | -6.9 kcal/mol | GABA-A Receptor | [9][10] | |

| CNS 7054 | Ki | ~10,000 nM | GABA-A Receptor Benzodiazepine Site | [2] |

Table 1: Quantitative analysis of this compound and its metabolite's interaction with the GABA-A receptor.

This compound demonstrates a high affinity for the benzodiazepine binding site. In contrast, its metabolite, CNS 7054, exhibits a significantly lower affinity, being 300-400 times weaker, confirming its inactive nature at clinically relevant concentrations.[2][11]

Subtype Selectivity

This compound positively modulates the major GABA-A receptor subtypes that are sensitive to benzodiazepines, including those containing α1, α2, α3, and α5 subunits.[2] Similar to classical benzodiazepines like midazolam, this compound does not exhibit significant selectivity among these subtypes.[4][12] Electrophysiology studies have indicated a slightly higher potency at the α1 subtype, which is primarily associated with sedative effects.[2]

Experimental Protocols

The characterization of this compound's binding affinity and functional modulation of GABA-A receptors involves two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay for Ki Determination

This competitive binding assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.[13][14]

1. Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes are homogenized in an ice-cold buffer.[15]

-

The homogenate is subjected to centrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[13]

2. Competitive Binding Reaction:

-

The prepared receptor membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flunitrazepam or [3H]-flumazenil).[13][15]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to reach equilibrium.[15]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration or centrifugation to separate the receptor-bound radioligand from the unbound radioligand.[15]

-

The radioactivity of the bound ligand is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. This compound: Non-Clinical and Clinical Profile of a New Sedative/Anesthetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsf.org [apsf.org]

- 6. This compound, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: The future of its sedative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ekja.org [ekja.org]

- 9. texilajournal.com [texilajournal.com]

- 10. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of this compound and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]

- 11. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. brieflands.com [brieflands.com]

- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Remimazolam: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Remimazolam is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic that has emerged as a significant advancement in procedural sedation and general anesthesia.[1][2] Developed as a "soft drug," it is designed for rapid metabolism by tissue esterases to an inactive metabolite, leading to a predictable and rapid onset and offset of action.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel therapeutic agent.

Discovery and Preclinical Development

The quest for an ultra-short-acting benzodiazepine began in the late 1990s, inspired by the success of the short-acting opioid remifentanil.[4] The goal was to create a sedative with the favorable properties of benzodiazepines, such as anxiolysis and amnesia, but with a more rapid and predictable recovery profile.[4]

This compound was originally synthesized in the late 1990s at Glaxo Wellcome.[1][5] The key innovation in its design is the incorporation of a carboxylic ester moiety into the benzodiazepine core structure.[2][3] This structural feature allows for rapid hydrolysis by ubiquitous tissue esterases into a pharmacologically inactive carboxylic acid metabolite (CNS 7054).[2][3][6] This organ-independent metabolism is a significant departure from other benzodiazepines that are typically metabolized by hepatic cytochrome P450 enzymes.[7][8]

The development of this compound was later continued by PAION AG, a German pharmaceutical company, which acquired the compound in 2008 and spearheaded its clinical development through Phase I-III trials.[4]

Mechanism of Action

This compound, like other benzodiazepines, exerts its sedative, anxiolytic, and amnestic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[9][10] It binds to the benzodiazepine site at the interface of the alpha (α) and gamma (γ) subunits of the GABA-A receptor.[9] This binding increases the frequency of chloride channel opening in response to GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2][9] The resulting inhibition of neuronal activity in the central nervous system produces the clinical effects of sedation.[9] Unlike some other benzodiazepines, this compound does not exhibit significant selectivity between the different GABA-A receptor subtypes.[9] The sedative effects of this compound can be reversed by the benzodiazepine antagonist flumazenil.[3][10]

Signaling Pathway of this compound

Figure 1: Mechanism of action of this compound at the GABA-A receptor.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While various synthetic routes have been described in patent literature, a general pathway involves the formation of a key benzodiazepine intermediate followed by the introduction of the ester-containing side chain.

Generalized Synthetic Workflow

Figure 2: A simplified workflow for the chemical synthesis of this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profile of this compound is what distinguishes it from other benzodiazepines.

Pharmacokinetics

This compound is characterized by a rapid onset of action, a high clearance, a small volume of distribution, and a short terminal half-life.[7][11] Its clearance is independent of body weight.[3] The context-sensitive half-time of this compound is short and remains relatively constant even after prolonged infusions.[3]

Metabolism: this compound is rapidly metabolized by tissue esterases, primarily carboxylesterase-1, to its inactive carboxylic acid metabolite, CNS 7054.[2][3] This metabolism is not dependent on renal or hepatic function, which is a significant advantage in patients with organ impairment.[7]

| Parameter | This compound | Midazolam | Propofol |

| Clearance | High (approx. 1.15 L/min)[11] | Low (approx. 0.3-0.4 L/min) | High (approx. 1.5-2.2 L/min) |

| Volume of Distribution (Vd) | Small (approx. 35.4 L)[11] | Moderate (approx. 1.0-1.5 L/kg) | Large (approx. 2-10 L/kg) |

| Terminal Half-life | Short (approx. 37-53 minutes)[7] | 2-4 hours | 3-12 hours (context-dependent) |

| Metabolism | Tissue esterases[3] | Hepatic CYP3A4 | Hepatic glucuronidation |

Table 1: Comparative Pharmacokinetic Parameters of this compound, Midazolam, and Propofol.

Pharmacodynamics

This compound produces dose-dependent sedation.[9] The onset of sedation is rapid, typically occurring within 1.5 to 2.5 minutes after administration.[9] Recovery from sedation is also swift, with a median recovery time of around 10 minutes.[9]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for procedural sedation and general anesthesia.

Key Clinical Trials

A series of pivotal clinical trials have established the efficacy and safety of this compound for procedural sedation.

| Trial Identifier | Indication | Comparator(s) | Key Findings |

| NCT02290873 | Colonoscopy | Placebo, Midazolam | This compound demonstrated a significantly higher success rate (91.3%) compared to placebo (1.7%) and midazolam (25.2%). Patients receiving this compound had faster recovery times.[12] |

| NCT02296892 | Bronchoscopy | Placebo, Midazolam | The success rate for this compound was 80.6% compared to 32.9% for midazolam.[9] |

| Phase III (China) | Colonoscopy | Propofol | This compound was non-inferior to propofol in terms of procedural success, with a lower incidence of hypotension and respiratory depression.[13] |

Table 2: Summary of Key Phase III Clinical Trials for this compound in Procedural Sedation.

Experimental Protocols: An Overview

The clinical trial designs for this compound in procedural sedation generally followed a similar structure.

Figure 3: Generalized experimental workflow for this compound procedural sedation trials.

Detailed Methodologies:

-

Phase I (Antonik et al.): This was a single-center, double-blind, placebo- and active-controlled, single-ascending dose study in healthy volunteers. Cohorts of subjects received a single 1-minute intravenous infusion of this compound (0.01 to 0.35 mg/kg), midazolam (0.075 mg/kg), or placebo. Safety, pharmacokinetics, and pharmacodynamics (using the Modified Observer's Assessment of Alertness/Sedation scale) were assessed.

-

Phase III Colonoscopy Trial (NCT02290873): This was a prospective, double-blind, randomized, placebo- and active-controlled, multi-center study. Patients undergoing colonoscopy were randomized to receive this compound, placebo, or open-label midazolam. The primary endpoint was a composite measure of procedural success, defined as completion of the colonoscopy with no need for rescue medication and a limited number of top-up doses.[12]

-

Phase III Bronchoscopy Trial (NCT02296892): This trial followed a similar design to the colonoscopy study, evaluating the efficacy and safety of this compound compared to placebo and midazolam in patients undergoing bronchoscopy. The primary endpoint was also a composite measure of procedural success.[9]

Regulatory Approval and Post-Marketing

This compound has received regulatory approval in several major markets for procedural sedation and/or general anesthesia.

Global Approval Timeline

Figure 4: Key regulatory approvals for this compound.

-

Japan: this compound (Anerem®) was first approved in Japan in January 2020 for general anesthesia.[3][14]

-

United States: The U.S. Food and Drug Administration (FDA) approved this compound (Byfavo™) in July 2020 for the induction and maintenance of procedural sedation in adults for procedures lasting 30 minutes or less.[1][4]

-

China: Approval for procedural sedation was granted in China in July 2020.[4]

-

European Union: The European Medicines Agency (EMA) approved this compound (Byfavo™) for procedural sedation in March 2021.[1]

Conclusion

This compound represents a significant milestone in the development of sedative and anesthetic agents. Its unique "soft drug" design, leading to rapid and predictable metabolism, offers a favorable pharmacokinetic and pharmacodynamic profile. Clinical trials have consistently demonstrated its efficacy and safety for procedural sedation, with potential advantages over existing agents in terms of recovery time and hemodynamic stability. As it becomes more widely adopted in clinical practice, this compound is poised to play an important role in enhancing patient safety and improving procedural efficiency. Further research will continue to define its role in various patient populations and clinical settings.

References

- 1. Paion [paion.com]

- 2. Paion [paion.com]

- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of this compound for Procedural Sedation in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]

- 8. Influence of Remifentanil on the Pharmacokinetics and Pharmacodynamics of this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. paion.com [paion.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Paion [paion.com]

- 12. A phase III study evaluating the efficacy and safety of this compound (CNS 7056) compared with placebo and midazolam in patients undergoing colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The efficacy and safety of this compound tosylate versus propofol in patients undergoing colonoscopy: a multicentered, randomized, positive-controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Application and Research Progress of this compound for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

CNS7054: The Inactive Metabolite of Remimazolam - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remimazolam (CNS7056) is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent.[1][2] Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its unique metabolic pathway.[1][3] Unlike traditional benzodiazepines that are metabolized by the cytochrome P450 (CYP) enzyme system, this compound is a "soft drug" designed for rapid hydrolysis by tissue esterases into its principal and pharmacologically inactive metabolite, CNS7054.[1][2] This guide provides a comprehensive technical overview of CNS7054, focusing on its metabolic generation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Metabolic Pathway of this compound to CNS7054

This compound is metabolized in the liver and plasma by carboxylesterase-1 (CES1) through hydrolysis of its ester moiety.[4][5][6] This enzymatic reaction cleaves the methyl propionate side chain, resulting in the formation of the carboxylic acid metabolite CNS7054.[5][7] This metabolic conversion is the primary route of this compound's elimination and is responsible for its rapid clearance and short duration of action.[3][8] Other metabolic pathways, such as oxidation and glucuronidation, have been identified but contribute minimally to the overall elimination of this compound.[5][8] CNS7054 is considered the only clinically relevant metabolite of this compound.[5][8]

Pharmacological Profile of CNS7054

CNS7054 is characterized as a pharmacologically inactive metabolite.[1][4] Studies have demonstrated that it has a significantly lower affinity for the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, compared to its parent compound, this compound. The receptor affinity of CNS7054 is reported to be 300 to 400 times lower than that of this compound.[9][10] This marked reduction in receptor binding affinity translates to a lack of sedative and anesthetic effects, confirming its inactive nature.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of CNS7054 in comparison to this compound, as well as its receptor binding affinity.

Table 1: Pharmacokinetic Parameters of this compound and CNS7054 in Humans

| Parameter | This compound | CNS7054 | Reference |

| Clearance (CL) | 1.15 L/min | 0.0665 - 0.078 L/min | [9] |

| Volume of Distribution (Vss) | 35.4 L | Smaller than this compound | [1][9] |

| Terminal Elimination Half-Life (t½) | 37 - 53 minutes | 2.4 - 3.8 hours | [11] |

| Mean Residence Time (MRT) | Shorter | Longer than this compound | [1] |

Table 2: GABA-A Receptor Affinity

| Compound | Receptor Affinity | Reference |

| This compound | High | [9][10] |

| CNS7054 | 300-400 times lower than this compound | [9][10] |

Experimental Protocols

The characterization of CNS7054 has been accomplished through a combination of in vitro, in vivo, and clinical studies.

In Vitro Metabolism Studies

Objective: To identify the enzymes and tissues responsible for the metabolism of this compound to CNS7054.

Methodology:

-

Tissue Homogenates: Incubation of this compound with S9 fractions from human liver and other tissues to identify the primary site of metabolism.[5][8]

-

Recombinant Enzymes: Use of over-expression systems (bacterial or eukaryotic) to test the activity of specific enzymes, such as carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), in metabolizing this compound.[5][8]

-

Inhibitor Studies: Application of a variety of esterase inhibitors to confirm the primary role of CES1 and exclude the significant contribution of other esterases.[5][8]

-

3-D Bioreactor System: Continuous long-term infusion of this compound into a 3-D bioreactor system with primary human hepatocytes to investigate the stability of metabolism and potential effects on liver cells over an extended period.[6]

In Vivo Animal Studies

Objective: To characterize the pharmacokinetic and pharmacodynamic profile of this compound and CNS7054 in a living organism.

Methodology:

-

Animal Model: A study in sheep involved the intravenous administration of this compound.[12]

-

Dosing: Infusion of varying doses of this compound (e.g., 0.37, 0.74, and 1.47 mg/kg over 2 minutes).[12]

-

Sample Collection: Serial blood samples were collected to measure the plasma concentrations of this compound and CNS7054 over time.[12]

-

Pharmacodynamic Assessment: Electroencephalogram (EEG) was used to measure the sedative effects.[12]

Clinical Studies (Human)

Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound and the formation of CNS7054 in humans.

Methodology:

-

Study Design: Phase I single-center, double-blind, placebo- and active-controlled, randomized, single-dose escalation studies in healthy volunteers.[13]

-

Dosing: Single intravenous infusions of this compound at escalating doses.[13]

-

Pharmacokinetic Analysis: Serial blood samples were collected and analyzed to determine the plasma concentrations of this compound and CNS7054. Pharmacokinetic parameters were calculated using non-compartmental or population pharmacokinetic modeling.[9][13] A three-compartment model for this compound combined with a one- or two-compartment model for CNS7054 has been used.[9]

-

Pharmacodynamic Assessment: Sedation levels were assessed using scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[13]

Bioanalytical Methods

Objective: To accurately quantify the concentrations of this compound and CNS7054 in biological matrices (e.g., plasma).

Methodology:

-

Technique: Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the simultaneous quantification of this compound and CNS7054.[14]

-

Sample Preparation: Solid-phase extraction is typically used to purify and concentrate the analytes from the plasma matrix.[14]

-

Internal Standard: A deuterated internal standard (e.g., CNS7056-d4 and CNS7054-d4) or a structurally similar compound (e.g., midazolam-d4 maleate) is used for accurate quantification.[14]

-

Validation: The analytical method is validated according to regulatory guidelines (e.g., US Food and Drug Administration) to ensure accuracy, precision, and reproducibility.[14]

Conclusion

CNS7054 is the well-characterized, inactive metabolite of the ultra-short-acting benzodiazepine, this compound. Its formation via rapid hydrolysis by carboxylesterase-1 is the key determinant of this compound's favorable pharmacokinetic profile. The significantly lower affinity of CNS7054 for the GABA-A receptor confirms its lack of pharmacological activity. A robust suite of in vitro, in vivo, and clinical studies, supported by validated bioanalytical methods, has provided a comprehensive understanding of this metabolite. For drug development professionals, the predictable and inactive nature of CNS7054 is a critical feature that contributes to the safety and controllability of this compound in clinical practice.

References

- 1. This compound: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Rise of this compound: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a Novel Option for Procedural Sedation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C21H19BrN4O2 | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of the short-acting sedative CNS 7056 in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of this compound (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Remimazolam's Rapid Action: A Technical Guide to its Organ-Independent Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the metabolism of remimazolam, a novel ultra-short-acting benzodiazepine. A defining characteristic of this compound is its organ-independent metabolism, which underpins its rapid onset, predictable duration of action, and swift recovery profile. This document provides a comprehensive overview of the enzymatic pathways, key metabolites, and experimental methodologies used to elucidate its unique metabolic profile.

Executive Summary

This compound is designed as a "soft drug," a pharmacologically active compound that is rapidly converted to an inactive metabolite.[1][2] Its chemical structure incorporates a metabolically labile ester linkage, making it a substrate for ubiquitous tissue esterases.[1][3] This design circumvents reliance on hepatic cytochrome P450 (CYP) enzymes for metabolism, a common pathway for many other benzodiazepines, thereby minimizing the potential for drug-drug interactions and ensuring predictable clearance irrespective of liver or kidney function.[3][4] The primary metabolic pathway is hydrolysis by carboxylesterase 1 (CES1), leading to the formation of a pharmacologically inactive carboxylic acid metabolite, CNS 7054.[1][5][6] This rapid inactivation is the cornerstone of this compound's favorable pharmacokinetic and pharmacodynamic profile.

The Metabolic Pathway: A Singular Route to Inactivation

The metabolism of this compound is characterized by a single, efficient step: the hydrolysis of its ester moiety.

-

Enzymatic Catalyst: The primary enzyme responsible for this transformation is Carboxylesterase 1 (CES1).[5][6] While CES1 is highly expressed in the liver, it is also found in various other tissues, including the lungs and gallbladder, contributing to the organ-independent nature of this compound's metabolism.[3][7] Studies have confirmed that CES1 is the predominant iso-enzyme involved, with no significant contribution from Carboxylesterase 2 (CES2).[1][6]

-

The Transformation: this compound (CNS 7056) is rapidly hydrolyzed by CES1 into its principal and only clinically relevant metabolite, CNS 7054.[1][5][6] This process involves the cleavage of the ester bond, resulting in a carboxylic acid derivative.

-

The Metabolite: CNS 7054 exhibits a significantly lower affinity for the GABA-A receptor, approximately 300 to 400 times less than the parent compound, rendering it pharmacologically inactive.[2][8]

This straightforward metabolic pathway is visualized in the following diagram:

Quantitative Pharmacokinetic Data

The organ-independent metabolism of this compound results in a predictable pharmacokinetic profile, characterized by high clearance and a short half-life. The following tables summarize key pharmacokinetic parameters for this compound and its inactive metabolite, CNS 7054, from studies in healthy volunteers and special populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Clearance (CL) | 70.3 ± 13.9 L/h | [9] |

| 1.15 ± 0.12 L/min | [10] | |

| Volume of Distribution (Vss) | 34.8 ± 9.4 L | [9] |

| 35.4 ± 4.2 L | [10] | |

| Terminal Half-Life (t½) | 0.75 ± 0.15 h (45 ± 9 min) | [9] |

| 70 ± 10 min | [10] | |

| Mean Residence Time (MRT) | 0.51 h | [2] |

| Plasma Protein Binding | ~92% | [3] |

Table 2: Pharmacokinetic Parameters of CNS 7054 in Healthy Adults

| Parameter | Value | Reference |

| Clearance (CL) | Slower than this compound | [3] |

| Volume of Distribution (Vss) | Smaller than this compound | [3] |

| Mean Residence Time (MRT) | Longer than this compound | [3] |

Table 3: Impact of Organ Impairment on this compound Pharmacokinetics

| Population | Key Finding | Reference |

| Severe Hepatic Impairment | Clearance was 38.1% lower compared to healthy volunteers, leading to a slightly delayed recovery. | [11] |

| Renal Impairment | Plasma clearance was comparable to that in healthy subjects. | [11] |

Detailed Experimental Protocols

The understanding of this compound's metabolism has been built upon a foundation of rigorous in vitro and in vivo experimental work. This section details the methodologies for key experiments.

In Vitro Metabolism Studies

Objective: To identify the enzymes and tissues responsible for this compound metabolism and to characterize the kinetics of the metabolic process.

General Workflow:

Protocol Using Human Liver S9 Fractions: [5][6][12]

-

Preparation of S9 Fractions: Human liver tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS) and then centrifuged at 9000g to pellet cellular debris. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.

-

Incubation: The incubation mixture typically contains the human liver S9 fraction, this compound at various concentrations, and a buffer system to maintain physiological pH.

-

Reaction: The reaction is initiated by the addition of this compound and incubated at 37°C for a specified time course.

-

Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile, which precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolite, CNS 7054.

Protocol Using Recombinant Human Carboxylesterases: [6]

-

Enzyme Source: Commercially available recombinant human CES1 and CES2 are used.

-

Incubation: The incubation mixture includes the recombinant enzyme, this compound, and a buffer.

-

Kinetic Analysis: To determine Michaelis-Menten kinetics (Km and Vmax), a range of this compound concentrations are incubated with a fixed amount of the enzyme for a time period within the linear range of metabolite formation.

-

Analysis: The formation of CNS 7054 is quantified by LC-MS/MS. The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Quantification of this compound and CNS 7054 in Plasma

Objective: To accurately measure the concentrations of this compound and its primary metabolite in plasma samples from clinical and preclinical studies.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. An internal standard (e.g., deuterium-labeled this compound and CNS 7054) is added prior to precipitation to ensure accurate quantification.[15][16]

-

Chromatographic Separation: The supernatant from the precipitated sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile) is used to separate this compound and CNS 7054 from other plasma components.[14][15]

-

Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, CNS 7054, and the internal standards are monitored for selective and sensitive quantification.[14][17]

Plasma Protein Binding Determination

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites and metabolizing enzymes.

Methodology: Equilibrium Dialysis [10][17]

-

Apparatus: A dialysis chamber with two compartments separated by a semipermeable membrane is used.

-

Procedure: Plasma containing this compound is placed in one compartment, and a protein-free buffer is placed in the other. The system is allowed to equilibrate.

-

Analysis: After equilibrium is reached, the concentration of this compound in both compartments is measured by LC-MS/MS. The unbound fraction is calculated from the concentration in the protein-free buffer compartment relative to the total concentration in the plasma compartment.

Conclusion

The organ-independent metabolism of this compound, primarily mediated by the ubiquitous tissue esterase CES1, is a key design feature that contributes to its desirable pharmacokinetic profile. The rapid and efficient hydrolysis to a single, inactive metabolite ensures a short duration of action and predictable recovery, largely independent of hepatic and renal function. The experimental methodologies detailed in this guide have been instrumental in characterizing this unique metabolic pathway and have provided the quantitative data necessary to support its clinical development and application. This comprehensive understanding of this compound's metabolism is essential for researchers, scientists, and drug development professionals working to advance the field of anesthesiology and sedation.

References

- 1. The Metabolism of the New Benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic analysis of this compound after continuous infusion for sedation in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on this compound deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neomed.edu [neomed.edu]

- 9. researchgate.net [researchgate.net]

- 10. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 11. Carboxylesterase 1-Based Drug-Drug Interaction Potential of this compound: In-Vitro Studies and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of this compound Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of this compound and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Drug-Drug Interaction Potential of this compound: CYP 450, Transporters, and Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Remimazolam: A Technical Guide to its Soft Drug Design and Chemical Properties

Prepared for: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of remimazolam, focusing on the core principles of its soft drug design, its chemical and physicochemical properties, and the experimental methodologies used in its characterization.

Introduction

This compound (development code CNS 7056) is an ultra-short-acting intravenous (IV) imidazobenzodiazepine sedative and anesthetic.[1][2] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, sharing a mechanism of action with other benzodiazepines like midazolam.[3][4] However, its clinical profile is distinguished by a rapid onset and a significantly shorter, more predictable duration of action.[3] This favorable pharmacokinetic profile is not an accident but the direct result of a deliberate and rational "soft drug" design strategy, which makes this compound a prime example of modern medicinal chemistry principles applied to anesthetic development.[2][3]

The "Soft Drug" Design of this compound

The cornerstone of this compound's unique properties lies in its classification as a soft drug.[2] A soft drug is a pharmacologically active molecule that is intentionally designed to undergo a predictable and rapid metabolic inactivation to a non-toxic metabolite after exerting its therapeutic effect.[2][4] This is distinct from a prodrug, which is an inactive compound converted into an active drug in the body.[4]

The design of this compound was conceptually inspired by the ultra-short-acting opioid remifentanil, which also features a metabolically vulnerable ester linkage.[2][5] The chemical structure of this compound is analogous to that of midazolam but incorporates a critical methyl-propionate ester side chain on the diazepine ring.[2][4] This ester linkage is the key to its "soft" nature, making the molecule highly susceptible to hydrolysis by ubiquitous, non-specific tissue esterases, primarily carboxylesterase-1 (CES1), which is abundant in the liver.[1][6][7]

This metabolic pathway is exceptionally efficient and leads to the formation of a carboxylic acid metabolite, CNS 7054, which has a 300- to 400-fold lower affinity for the GABA-A receptor and is thus considered pharmacologically inactive.[3][8] The rapid, organ-independent nature of this metabolism ensures a swift termination of pharmacological effects upon cessation of administration and minimizes accumulation, even after prolonged infusion.[1][5]

Chemical and Physicochemical Properties

This compound is formulated as a salt, such as this compound besylate, to improve its stability and aqueous solubility, which in turn reduces pain upon injection.[4][9]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1][2]benzodiazepin-4-yl]propanoate | [9] |

| Chemical Formula | C₂₁H₁₉BrN₄O₂ | [10] |